molecular formula C14H15FN2O3S B497923 3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915929-41-8

3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497923
CAS No.: 915929-41-8
M. Wt: 310.35g/mol
InChI Key: ZDJJHTJUBDTMII-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It has a molecular formula of C14H15FN2O3S and a molecular weight of 310.34 g/mol . This compound is known for its potent biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium fluoride, alkyl halides, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
  • 3-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
  • 4-fluoro-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the ethoxy and fluoro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJJHTJUBDTMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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